Oxalic acid;(4-phenylphenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone
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Overview
Description
Oxalic acid;(4-phenylphenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone is a complex organic compound that combines the properties of oxalic acid with a piperazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;(4-phenylphenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone typically involves multiple steps. One common method is the reaction of 3,4,5-trimethoxybenzyl chloride with piperazine in the presence of a base such as triethylamine. This forms the intermediate 1-(3,4,5-trimethoxybenzyl)piperazine, which is then reacted with 4-phenylbenzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;(4-phenylphenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Oxalic acid;(4-phenylphenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of oxalic acid;(4-phenylphenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3,4,5-trimethoxybenzyl)piperazine: A precursor in the synthesis of the target compound.
4-phenylbenzoyl chloride: Another precursor used in the synthesis.
Piperazine derivatives: A broad class of compounds with similar structural features and diverse biological activities.
Uniqueness
Oxalic acid;(4-phenylphenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone is unique due to its combination of oxalic acid and piperazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
oxalic acid;(4-phenylphenyl)-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O4.C2H2O4/c1-31-24-17-20(18-25(32-2)26(24)33-3)19-28-13-15-29(16-14-28)27(30)23-11-9-22(10-12-23)21-7-5-4-6-8-21;3-1(4)2(5)6/h4-12,17-18H,13-16,19H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTXXFOMTVTDFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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